1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound that features a tetrazole ring, which is known for its diverse biological and pharmacological applications. Tetrazoles are nitrogen-rich heterocycles that possess both electron-donating and electron-withdrawing properties, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps. One common approach is the use of click chemistry, which is known for its efficiency and eco-friendliness. The synthesis can be carried out under moderate conditions, using non-toxic reagents, and often results in high yields . Industrial production methods may involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides .
Chemical Reactions Analysis
1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents to yield different reduced forms.
Substitution: Undergoes substitution reactions with acidic chlorides, anhydrides, and strong acids to form new compounds
Common reagents used in these reactions include hydrazoic acid, metal salts, and catalysts like Cu(OAc)2 . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various organic compounds due to its reactivity.
Biology: Studied for its potential antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole involves its interaction with molecular targets and pathways. Tetrazoles are known to stabilize negative charges by delocalization of electrons, which is advantageous for receptor-ligand interactions . The compound’s electron density allows it to form stable metallic compounds and molecular complexes, influencing various biological pathways .
Comparison with Similar Compounds
1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1-Phenyl-1H-1,2,3-triazol-4-yl-tetrazole: Synthesized via reactions involving organic oximes and sodium azide.
2-(1-(Substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile: Used in the synthesis of various derivatives with potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the properties of both tetrazole and indazole rings, making it a valuable compound for diverse applications.
Properties
CAS No. |
61236-03-1 |
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Molecular Formula |
C15H16N6O |
Molecular Weight |
296.33 g/mol |
IUPAC Name |
1-phenyl-3-(2H-tetrazol-5-ylmethoxy)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C15H16N6O/c1-2-6-11(7-3-1)21-13-9-5-4-8-12(13)15(18-21)22-10-14-16-19-20-17-14/h1-3,6-7H,4-5,8-10H2,(H,16,17,19,20) |
InChI Key |
WGMDATREJBBMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)OCC4=NNN=N4 |
Origin of Product |
United States |
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